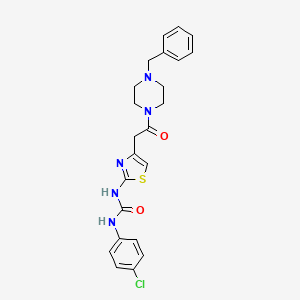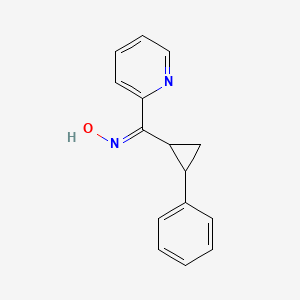
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, also known as TAK-659, is a pyrimidine-based kinase inhibitor that has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a valuable tool for scientific research.
Wirkmechanismus
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone works by inhibiting various kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can disrupt key signaling pathways involved in cancer growth and immune system function. This unique mechanism of action makes 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone a valuable tool for studying the role of kinases in disease.
Biochemical and Physiological Effects:
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can inhibit cell growth and induce apoptosis (programmed cell death). In autoimmune disorders, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can reduce inflammation and modulate immune system function. These effects make 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone a promising therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for lab experiments is its specificity for certain kinases, which allows researchers to study the effects of inhibiting these kinases in a controlled manner. 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone also has good solubility and stability, making it easy to work with in the lab. However, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone does have some limitations, including potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research involving 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One area of interest is the development of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the optimal dosing and treatment regimens for 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone in these diseases. Another area of interest is the use of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone as a tool for studying the role of kinases in disease. By selectively inhibiting certain kinases, researchers can gain a better understanding of their function and potential as therapeutic targets. Finally, the development of new analogs of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone with improved properties and specificity could lead to the discovery of even more effective drugs for treating disease.
Synthesemethoden
The synthesis of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 2,5-difluorobenzylamine with ethyl 2-chloroacetate to form ethyl 2-(2,5-difluorobenzylamino)acetate. This intermediate is then reacted with pyrrolidine to form the final product, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. The synthesis of 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in treating cancer and autoimmune disorders. In preclinical studies, 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders. 3-(2,5-difluorobenzyl)-6-ethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has also been studied for its potential use in combination with other drugs to enhance their effectiveness.
Eigenschaften
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]-6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-2-14-10-16(23)22(17(20-14)21-7-3-4-8-21)11-12-9-13(18)5-6-15(12)19/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVLTAGKANCSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2759104.png)




![5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2759116.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2759117.png)




![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)
![4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2759125.png)
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2759127.png)